2-Chloro-6-isopropoxypyridine-4-boronic acid
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Overview
Description
2-Chloro-6-isopropoxypyridine-4-boronic acid is an organic boronic acid compound with the molecular formula C8H11BClNO3 and a molecular weight of 215.44 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isopropoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid typically involves the reaction of 2-chloro-6-isopropoxypyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic esters as intermediates, which can be formed and subsequently hydrolyzed to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isopropoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-isopropoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the pyridine ring.
Comparison with Similar Compounds
2-Chloro-6-isopropoxypyridine-4-boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in this compound.
4-Pyridinylboronic Acid: Similar pyridine-based boronic acid but without the chlorine and isopropoxy substituents.
2-Chloro-4-pyridinylboronic Acid: Similar structure but lacks the isopropoxy group, making it less versatile in certain reactions.
The unique combination of substituents in this compound enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGUPTRUPWZXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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